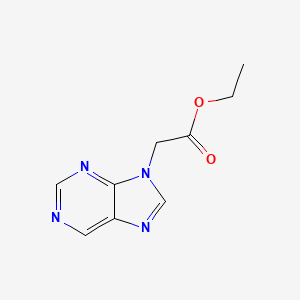

Ethyl 2-purin-9-ylacetate

Description

Significance of Purine (B94841) Derivatives in Biological Systems and Drug Discovery

Purines are not merely abstract chemical structures; they are fundamental to life itself. Substituted purines, such as adenine (B156593) and guanine (B1146940), are the building blocks of nucleic acids, DNA and RNA, which encode the genetic blueprint of all living organisms. rsc.orghilarispublisher.com Beyond this central role, purine derivatives are integral to cellular metabolism and signaling. They serve as energy cofactors like ATP and GTP, participate in oxidation-reduction reactions as part of NAD and FAD, and act as crucial second messengers in intracellular signal transduction pathways (e.g., cAMP and cGMP). rsc.org Furthermore, purines can function as direct neurotransmitters, with adenosine (B11128) modulating cardiovascular and central nervous system functions through interaction with purinergic receptors. rsc.org

The ubiquitous and critical roles of purines in biological processes make their analogs a "privileged scaffold" in drug discovery. ontosight.ainih.gov By mimicking the structure of natural purines, synthetic derivatives can act as antimetabolites, interfering with the metabolic pathways of rapidly proliferating cells or pathogens. sigmaaldrich.com This mimicry allows them to inhibit key enzymes or modulate receptors involved in a host of diseases. ontosight.ai Consequently, purine analogs have been successfully developed into a wide array of therapeutic agents, including antiviral, anticancer, antibacterial, and anti-inflammatory drugs. sigmaaldrich.comtubitak.gov.tr The FDA has approved several purine derivatives for treating various conditions, including cancer and autoimmune diseases, underscoring their therapeutic significance. hilarispublisher.comontosight.ai

Contextualization of Ethyl 2-purin-9-ylacetate within Purine Analog Research

This compound is a specific purine analog characterized by an ethyl acetate (B1210297) group attached to the 9-position of the purine ring. ontosight.ai The purine ring itself is a nine-membered aromatic heterocycle with four nitrogen atoms. hilarispublisher.com The stability of the purine tautomers generally follows the order of 9-H > 7-H > 3-H > 1-H, making the 9-position a common site for substitution in synthetic chemistry. hilarispublisher.com

The addition of the ethyl acetate moiety at this position creates a versatile intermediate for further chemical modifications. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules, such as amino acids, to create more complex derivatives. researchgate.net This flexibility allows for the systematic exploration of structure-activity relationships (SAR), where different functional groups can be introduced to fine-tune the biological activity of the molecule.

Research on derivatives of this compound has revealed a broad spectrum of potential therapeutic applications. For example, various substituted versions have been investigated for their anticancer, antiviral, and antibacterial properties. ontosight.ai The specific substitutions on the purine ring dramatically influence the compound's biological target and efficacy.

Below is a table of representative derivatives of this compound and their reported biological interests:

| Compound Name | Substitution(s) | Reported Area of Research |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | 2,6-dichloro | Antiviral, Antibacterial, Anticancer ontosight.ai |

| Ethyl 2-(6-amino-9H-purin-9-yl)acetate | 6-amino | Intermediate for further synthesis chemscene.com |

| Ethyl 2-(6-chloro-9H-purin-9-yl)acetate | 6-chloro | Intermediate for further synthesis |

| Ethyl 2-(6-(4-(tert-butyl)benzoyl)-9H-purin-9-yl) acetate | 6-(4-(tert-butyl)benzoyl) | Direct Acylation of Purines nih.gov |

Research Trajectories and Current Perspectives on Purine-9-ylacetate Compounds

The research landscape for purine-9-ylacetate compounds is dynamic and continues to expand. A primary focus remains the development of novel therapeutic agents. The core structure of this compound serves as a starting point for creating extensive libraries of new compounds with diverse substitutions. nih.gov

Current research trajectories include:

Anticancer Agents: Many studies focus on synthesizing purine analogs with cytotoxic activity against various cancer cell lines. tubitak.gov.tr The mechanisms often involve the inhibition of critical enzymes like kinases, which regulate cell growth and proliferation. rsc.org

Antiviral Therapies: The structural similarity of purine analogs to natural nucleosides makes them potent inhibitors of viral replication. ontosight.ai Research is ongoing to develop new antiviral agents with improved efficacy and reduced side effects.

Advanced Synthetic Methodologies: There is a continuous effort to develop more efficient and sustainable methods for synthesizing purine derivatives. ontosight.ai This includes the use of microwave-assisted synthesis, catalytic methods, and biotechnological approaches. ontosight.ai Recent advances in C-H functionalization and transition-metal-catalyzed cross-coupling reactions are enabling the creation of previously inaccessible purine analogs. sigmaaldrich.com

Probes for Chemical Biology: Fluorescently tagged or otherwise modified purine derivatives are being developed as tools to study biological processes. These molecular probes can help to elucidate the roles of specific enzymes and receptors in health and disease. rsc.org

Structure

3D Structure

Properties

CAS No. |

55175-34-3 |

|---|---|

Molecular Formula |

C9H10N4O2 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

ethyl 2-purin-9-ylacetate |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-8(14)4-13-6-12-7-3-10-5-11-9(7)13/h3,5-6H,2,4H2,1H3 |

InChI Key |

URAZDDGMVQJGCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=NC2=CN=CN=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Purin 9 Ylacetate and Its Analogues

General Strategies for Purine (B94841) N9-Alkylation and Esterification

The primary methods for synthesizing the ethyl 2-purin-9-ylacetate backbone involve N9-alkylation of a purine derivative and subsequent or concurrent esterification of the acetic acid moiety.

Nucleophilic Substitution Approaches for N9-Alkylation

A common and direct method for N9-alkylation is through nucleophilic substitution. This typically involves the reaction of a purine with an alkyl halide, such as ethyl bromoacetate (B1195939), in the presence of a base. ub.edu Various bases have been employed to facilitate this reaction, with the choice of base and solvent significantly impacting the regioselectivity and yield.

Historically, strong bases like sodium hydride (NaH) in dimethylformamide (DMF) have been used. ub.edu However, these conditions can lead to mixtures of N7 and N9-alkylated products. ub.edu More recent methodologies have focused on milder and more selective conditions. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be a reliable and efficient method for N9-alkylation, often completing the reaction in a short time with high yields and selectivity. nih.govnih.gov Another approach utilizes tetrabutylammonium hydroxide (B78521), which has also demonstrated good results in achieving regioselective N9-alkylation. ub.eduresearchgate.net Microwave-assisted synthesis has also been shown to improve reaction times and yields, particularly when using methyl iodide and a base like DBU in acetonitrile. ub.edu

The table below summarizes various conditions used for the N9-alkylation of purines.

| Alkylating Agent | Base | Solvent | Conditions | Key Outcomes | Reference |

| Ethyl Bromoacetate | K₂CO₃ / NaOH | DMF / DMA | 100–120°C, 18–24 hours | Standard method for N9-alkylation. | |

| Alkyl Halide | NaH | DMF | - | Often results in a mixture of N7 and N9 isomers. | ub.edu |

| Organic Halides | TBAF | - | Rapid reaction, often within 10 minutes. | High yield and selectivity for N9-alkylation. | nih.govnih.gov |

| Methyl Iodide | DBU | Acetonitrile | Microwave irradiation, 48h | Improved reaction time and yield. | ub.edu |

| Alkyl Halide | (Bu)₄NOH | - | - | Good regioselectivity for N9-alkylation. | ub.eduresearchgate.net |

Multi-component Reactions in Purine Acetate (B1210297) Synthesis

Multi-component reactions (MCRs) offer an efficient and sustainable approach to synthesizing complex molecules like purine derivatives from simple precursors in a one-pot process. researchgate.netresearchgate.net These reactions are advantageous as they can rapidly build molecular complexity. acs.org For the synthesis of purine acetates, MCRs can be designed to construct the purine core and introduce the acetate side chain simultaneously or in a sequential one-pot manner.

One example involves the reaction of aminomalononitrile, urea, and α-amino acid methyl esters to produce C(8)-substituted purines. nih.gov While this specific example doesn't directly yield this compound, it demonstrates the potential of MCRs in creating substituted purine scaffolds that could be further modified. Another approach involves a three-component reaction of 2-aminooxazole, 5-aminoimidazoles, and an aldehyde to generate purine precursors in an aqueous, one-pot synthesis. acs.org

Regioselective Synthesis of Purine-9-ylacetate Derivatives

Achieving regioselectivity, particularly for the N9-isomer, is a paramount challenge in the synthesis of purine-9-ylacetate derivatives. ub.eduresearchgate.net

N9-Isomer Selectivity in Alkylation Reactions

The alkylation of purines can occur at different nitrogen atoms, primarily N7 and N9, leading to isomeric mixtures. ub.edu The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the substituents on the purine ring. ub.edu

Several strategies have been developed to enhance N9-selectivity:

Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. ub.edumdpi.com

Catalyst-Based Methods: The use of β-cyclodextrin as a catalyst in water has been shown to effectively block the N7 position, leading to high N9/N7 selectivity (>99:1). researchgate.netresearchgate.net

Optimized Base and Solvent Systems: As mentioned earlier, bases like TBAF and tetrabutylammonium hydroxide have proven effective in promoting N9-alkylation. nih.govub.edunih.govresearchgate.net The choice of solvent is also crucial; polar aprotic solvents like DMF are commonly used.

The following table highlights different approaches to achieve N9-selectivity.

| Method | Description | Outcome | Reference |

| Steric Hindrance | A bulky group at C6 blocks the N7 position. | Increased N9-alkylation. | ub.edumdpi.com |

| β-Cyclodextrin Catalysis | The cavity of β-cyclodextrin blocks the N7 position. | High N9/N7 selectivity (>99:1). | researchgate.netresearchgate.net |

| TBAF-assisted Alkylation | TBAF facilitates rapid and selective N9-alkylation. | High yield and selectivity for the N9 isomer. | nih.govnih.gov |

Control of Regioselectivity for Purine Ring Functionalization

Beyond N9-alkylation, controlling regioselectivity is also important when functionalizing other positions of the purine ring. For instance, direct C-H functionalization methods, such as the Minisci reaction, allow for the introduction of various groups at specific carbon atoms of the purine core. researchgate.net Diazonium chemistry has also been a cornerstone for modifying purines, enabling deaminative modifications and the introduction of halogens, aryl groups, and other functionalities. researchgate.net These methods can be employed to create a diverse library of purine derivatives with specific substitutions. rsc.org

Synthesis of Substituted Ethyl 2-purin-9-ylacetates and Core Modifications

The synthesis of substituted ethyl 2-purin-9-ylacetates involves the modification of the purine core either before or after the N9-alkylation and esterification steps. These modifications are crucial for developing analogues with diverse biological activities. rsc.org

Common modifications include the introduction of substituents at the C2, C6, and C8 positions of the purine ring. For example, 6-chloropurine (B14466) can be used as a starting material, which can then be subjected to nucleophilic substitution with ethyl acetoacetate (B1235776) to yield (purin-6-yl)acetates. acs.org Similarly, 2,6-dichloropurine (B15474) can be used to synthesize compounds like Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate. ontosight.ai

Modifications can also involve the introduction of amino groups, such as in the synthesis of ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate from 2,6-diaminopurine (B158960). Other core modifications can be achieved through various chemical reactions, including halogenation, amination, and coupling reactions, to produce a wide array of substituted purine derivatives. rsc.org

The table below lists some examples of substituted purine compounds.

| Compound Name | Starting Material | Key Modification | Reference |

| Ethyl 2-(6-chloro-9H-purin-9-yl)acetate | 6-chloropurine | N9-alkylation with ethyl acetate moiety. | ontosight.ai |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | 2,6-dichloropurine | N9-alkylation with ethyl acetate moiety. | ontosight.ai |

| Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate | 2,6-diaminopurine | N9-alkylation with ethyl acetate moiety. | |

| Ethyl 2-(6-(4-methoxybenzoyl)-9H-purin-9-yl) acetate | - | Acylation at C6 position. | rsc.org |

| 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine | 2-amino-9-(2-substituted ethyl)purine | Halogenation and reaction with diethylmalonate. | google.com |

Halogenated Purine-9-ylacetate Derivatives

Halogenated purines are crucial intermediates in the synthesis of more complex purine derivatives due to the versatile reactivity of the carbon-halogen bond in cross-coupling and nucleophilic substitution reactions. avcr.cz The introduction of a halogen atom at various positions of the purine ring of this compound can be achieved through several methods.

A common strategy involves the direct halogenation of the purine base followed by N9-alkylation with ethyl bromoacetate. For instance, 6-chloropurine can be alkylated with ethyl bromoacetate in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) to yield ethyl 2-(6-chloropurin-9-yl)acetate. acs.org Similarly, 6-bromopurine (B104554) can be used as a starting material. acs.org The reactivity of these 6-halopurines in subsequent reactions often follows the order I > Br > Cl.

For the synthesis of di- and tri-halogenated purine-9-ylacetates, regioselectivity becomes a key consideration. A method for synthesizing 6-chloro-2-iodopurine (B104377) involves a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine. researchgate.net This dihalogenated purine can then be alkylated at the N9 position after deprotection. The regioselectivity of halogenation can often be controlled by the choice of halogenating agent and reaction conditions. For example, direct iodination at the C8 position of a 6-chloropurine derivative can be achieved using N-iodosuccinimide.

Table 1: Examples of Halogenated Purine-9-ylacetate Derivatives and Synthetic Precursors

| Compound Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Ethyl 2-(6-chloropurin-9-yl)acetate | 6-Chloropurine | Ethyl bromoacetate, NaH, DMF | acs.org |

| Ethyl 2-(6-bromopurin-9-yl)acetate | 6-Bromopurine | Ethyl bromoacetate, NaH, DMF | acs.org |

| 6-Chloro-2-iodopurine | Hypoxanthine | Harpoon's base, tributyltin chloride, iodine | researchgate.net |

| 6-Chloro-7-(2-fluoroethyl)purine | 6-Chloropurine | (2-Fluoroethyl)tosylate, NaH | acs.org |

Aminated and Diaminated Purine-9-ylacetate Derivatives

The introduction of amino groups onto the purine ring is a common strategy to mimic the natural purine bases, adenine (B156593) and guanine (B1146940), and to explore new biological activities. These derivatives are typically synthesized from halogenated precursors via nucleophilic aromatic substitution (SNAr) reactions.

For example, ethyl 2-(6-chloropurin-9-yl)acetate can be reacted with a variety of primary and secondary amines to afford a wide range of 6-aminated purine-9-ylacetate derivatives. nih.gov The reaction is often carried out in a polar solvent like ethanol (B145695) or isopropanol (B130326) at elevated temperatures. The synthesis of diaminated derivatives can be achieved by starting with a dihalogenated purine, such as 2,6-dichloropurine. The differential reactivity of the halogens at the C2 and C6 positions allows for sequential and regioselective substitution. Generally, the C6 position is more reactive towards nucleophilic attack than the C2 position. avcr.cz

The synthesis of guanine-based analogues, which possess a 2-amino group, often requires a more elaborate synthetic route involving protected guanine derivatives to ensure regioselective N9-alkylation. researchgate.net

Table 2: Synthesis of Aminated Purine-9-ylacetate Derivatives

| Product | Starting Material | Reagents | Key Findings | Reference |

|---|---|---|---|---|

| 9-(Substituted amino/piperazinoethyl)adenines | 6-Chloropurine derivatives | Various amines/piperazines | Synthesis of novel cytotoxic adenine analogues. | nih.gov |

| 6-(Substituted piperazino/amino)purines | 6-Chloropurine | Various amines/piperazines | Identification of compounds with promising cytotoxic activities. | nih.gov |

| N(6)-(4-Trifluoromethylphenyl)piperazine derivative | 6-Chloropurine | N-(4-Trifluoromethylphenyl)piperazine | Showed promising cytotoxic activity against several cancer cell lines. | nih.gov |

Alkyl, Aryl, and Acyl Substituted Purine-9-ylacetates

Carbon-carbon bond formation at the purine core allows for the introduction of a wide array of substituents, significantly expanding the chemical space for drug discovery. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose. avcr.cz

Alkyl and aryl groups can be introduced at the C6 position of ethyl 2-(6-chloropurin-9-yl)acetate using Suzuki, Stille, or Negishi coupling reactions. avcr.cz For instance, the Suzuki coupling of ethyl 2-(6-chloropurin-9-yl)acetate with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding 6-arylpurine-9-ylacetate derivative. A photoredox/nickel dual catalytic system has also been developed for the direct C6-alkylation of chloropurines with alkyl bromides, offering a valuable alternative for installing alkyl groups.

Acyl groups can be introduced through various methods. One approach involves the reaction of a 6-halopurine derivative with a suitable carbon nucleophile, such as an enolate. For example, 6-halopurines can react with ethyl acetoacetate under catalyst-free conditions to yield 2-(purin-6-yl)acetoacetic acid ethyl esters, which can be further transformed into other derivatives. acs.org

Table 3: Examples of C-C Bond Formation on the Purine Scaffold

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 6-Halopurine derivative | Arylboronic acid | Pd catalyst, base | 6-Arylpurine | avcr.cz |

| Photoredox/Nickel Dual Catalysis | 6-Chloropurine | Alkyl bromide | Ir photocatalyst, Ni catalyst | 6-Alkylpurine | |

| SNAr Reaction | 6-Halopurine derivative | Ethyl acetoacetate | Base, no metal catalyst | 2-(Purin-6-yl)acetoacetic acid ethyl ester | acs.org |

Fluorinated Ethyl Acetate Side Chain Analogs

The incorporation of fluorine into drug molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity. nih.gov Introducing fluorine into the ethyl acetate side chain of purine derivatives can lead to analogues with improved pharmacokinetic and pharmacodynamic properties.

The synthesis of these analogues typically involves the use of fluorinated building blocks. For example, instead of ethyl bromoacetate, a fluorinated counterpart such as ethyl bromofluoroacetate or ethyl bromodifluoroacetate can be used for the N9-alkylation of a purine base. The synthesis of these fluorinated alkylating agents can be challenging and often requires specialized fluorination chemistry.

Another approach involves the modification of a pre-existing side chain. For instance, a hydroxyl group on the side chain could potentially be converted to a fluorine atom using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride). However, the direct fluorination of an unactivated C-H bond on the ethyl acetate side chain remains a significant synthetic challenge. Enzymatic methods are also being explored for the synthesis of fluorinated compounds, offering a green and highly selective alternative to traditional chemical methods. nih.gov

Advanced Synthetic Transformations of this compound Scaffolds

Recent advances in synthetic organic chemistry have provided powerful new tools for the modification of complex molecules like purines. Direct C-H functionalization and transition metal-catalyzed cross-coupling reactions at various C-positions of the purine ring have emerged as highly efficient strategies for the late-stage diversification of purine-based scaffolds.

Direct C-H Functionalization Strategies

Direct C-H functionalization is a highly atom-economical and environmentally friendly approach that avoids the pre-functionalization of substrates, such as the introduction of a halogen atom. organic-chemistry.org This strategy allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond.

For purine scaffolds, C-H functionalization can be directed to specific positions (C2, C6, or C8) depending on the reaction conditions and the directing group, if any. researchgate.net While the C6-H bond of a purine is generally the most electron-deficient and thus more susceptible to nucleophilic attack, the C2-H and C8-H bonds are also viable sites for functionalization. Visible-light-mediated photoredox catalysis has been successfully employed for the monoselective ortho C-H arylation of 6-arylpurine nucleosides with diazonium salts. acs.org This approach allows for the late-stage introduction of aryl groups at the position ortho to the existing aryl substituent at C6.

The development of templates that can direct functionalization to remote C-H bonds has also been a significant advancement. dmaiti.com These strategies could potentially be applied to this compound scaffolds to achieve novel substitution patterns that are difficult to access through traditional methods.

Transition Metal-Catalyzed Cross-coupling Reactions at Purine C-positions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted purines. researchgate.neteie.gr While traditionally used with halogenated purines, these methods are increasingly being applied to C-H functionalized substrates.

Palladium, nickel, and iron complexes are commonly used catalysts for these transformations. avcr.cz The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. For di- or tri-halogenated purines, the regioselectivity of the cross-coupling reaction can often be controlled. For instance, in 2,6-dichloropurines, the C6 position is typically more reactive in Suzuki and other palladium-catalyzed cross-coupling reactions. avcr.cz In chloroiodopurines, the more labile C-I bond reacts preferentially. avcr.cz

These reactions allow for the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, at the C2, C6, and C8 positions of the purine ring. avcr.cznih.gov The functional group tolerance of modern cross-coupling methods allows for their application to complex molecules, including those with the ethyl acetate side chain, without the need for extensive protection-deprotection strategies.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl bromoacetate |

| 6-Chloropurine |

| Sodium hydride |

| Dimethylformamide (DMF) |

| Ethyl 2-(6-chloropurin-9-yl)acetate |

| 6-Bromopurine |

| 6-Chloro-2-iodopurine |

| Hypoxanthine |

| 6-Chloro-9-(tetrahydropyran-2-yl)purine |

| N-Iodosuccinimide |

| Adenine |

| Guanine |

| 2,6-Dichloropurine |

| Guanosine (B1672433) |

| Arylboronic acid |

| Ethyl acetoacetate |

| 2-(Purin-6-yl)acetoacetic acid ethyl esters |

| Ethyl bromofluoroacetate |

| Ethyl bromodifluoroacetate |

| Diethylaminosulfur trifluoride (DAST) |

Functional Group Interconversions on the Ester and Purine Moieties

The chemical versatility of this compound and its derivatives allows for a wide range of functional group interconversions on both the ester side chain and the purine core. These modifications are instrumental in creating a diverse library of compounds for various applications, particularly in medicinal chemistry.

On the Ester Moiety:

The ester group of this compound can be readily transformed into other functional groups. Common transformations include hydrolysis to the corresponding carboxylic acid and conversion into amides.

Hydrolysis: The ethyl ester can be hydrolyzed to 2-(purin-9-yl)acetic acid under basic or acidic conditions. For instance, treatment of ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetate with lithium hydroxide in aqueous methanol (B129727) leads to the corresponding carboxylic acid in high yield. nih.gov Similarly, ethyl-2-amino-6-(benzyloxycarbonylamino)purin-9-ylacetate can be hydrolyzed using 2 M aqueous sodium hydroxide to yield 2-amino-6-(benzyloxycarbonylamino)purin-9-ylacetic acid. oup.comoup.comthieme-connect.de

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form amides. Alternatively, the ethyl ester can be directly converted to an amide. For example, heating (imidazo[l,2-a]pyridin-3-yl)acetic acid ethyl ester in methanol saturated with ammonia (B1221849) in a sealed tube yields 2-(imidazo[l,2-a]pyridin-3-yl)acetamide.

Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, converting the ethyl acetate group to a 2-hydroxyethyl group. ic.ac.ukdoubtnut.commasterorganicchemistry.com

Table 1: Functional Group Interconversions on the Ester Moiety

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetate | LiOH, 75% MeOH (aq), Stirred for 8h | 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetic acid | 89 |

| Ethyl-2-amino-6-(benzyloxycarbonylamino)purin-9-ylacetate | 2 M NaOH, Cooled to 0°C, Acidified to pH 2.5 with 2 M HCl | 2-Amino-6-(benzyloxycarbonylamino)purin-9-ylacetic acid | 98 |

| (Imidazo[l,2-a]pyridin-3-yl)acetic acid ethyl ester | NH₃ in MeOH, Sealed tube, 100°C, 2h | 2-(Imidazo[l,2-a]pyridin-3-yl)acetamide | - |

| Ethyl acetate | LiAlH₄ | Ethanol | - |

On the Purine Moiety:

The purine ring system is amenable to a variety of modifications, including nucleophilic substitution, halogenation, cyanation, and C-H functionalization.

Nucleophilic Aromatic Substitution: Chloro-substituted purine analogues of this compound are common precursors for introducing diverse functionalities. The chlorine atoms, typically at the C2 and/or C6 positions, are susceptible to displacement by nucleophiles such as amines and alkoxides. For example, 2,6-dichloropurine can be reacted with morpholine (B109124) in the presence of a base like diisopropylethylamine (DIPEA) to achieve regioselective substitution at the C6 position. researchgate.net Subsequent N9-alkylation with ethyl bromoacetate furnishes the corresponding ethyl 2-(2-chloro-6-morpholinopurin-9-yl)acetate. researchgate.net Microwave-assisted amination of 2-(6-chloro-purin-9-ylmethoxy)-ethanol with various amines has also been shown to be an efficient method for generating a library of acyclic nucleoside analogues. nih.gov

Halogenation and Cyanation: The purine ring can be directly functionalized. For instance, direct C-H cyanation of purines at the C8 position can be achieved through a sequence involving activation with triflic anhydride, followed by nucleophilic cyanation with trimethylsilylcyanide (TMSCN). This method has been successfully applied to a derivative, yielding ethyl-2-(6-chloro-8-cyano-9H-purin-9-yl)acetate in good yield. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated purine derivatives serve as excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups onto the purine scaffold. For example, 9-benzyl-6-chloropurine undergoes Suzuki-Miyaura coupling with various boronic acids to yield 6-aryl- and 6-alkenylpurines. lookchem.com The Sonogashira coupling of terminal alkynes with halopurines is another powerful tool for creating extended conjugated systems. lucp.netsilicycle.combeilstein-journals.orgscirp.orgscielo.org.mx

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation offers an efficient way to functionalize the purine core without the need for pre-installed halides. Arylation of purines with aryl iodides can be achieved at the C8 position using a palladium catalyst in the presence of copper(I) iodide and cesium carbonate. nih.gov

Table 2: Functional Group Interconversions on the Purine Moiety

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2,6-Dichloropurine | 1. Morpholine, DIPEA; 2. Ethyl bromoacetate, K₂CO₃, DMF | Ethyl 2-(2-chloro-6-morpholinopurin-9-yl)acetate | - |

| 6-Chloropurine derivative | Various amines, Microwave irradiation | 6-Amino-substituted purine derivatives | - |

| Substituted Purine | 1. (CF₃SO₂)₂O; 2. TMSCN | 8-Cyanopurine derivative | up to 79 |

| 9-Benzyl-6-chloropurine | Arylboronic acid, Pd catalyst, Base | 6-Aryl-9-benzylpurine | moderate to excellent |

| Purine | Aryl iodide, Pd(OAc)₂, CuI, Cs₂CO₃ | 8-Arylpurine | - |

Synthetic Utility as Building Blocks for Complex Organic Molecules

This compound and its structurally modified analogues are valuable building blocks for the synthesis of a wide array of more complex organic molecules, many of which exhibit significant biological activity.

Acyclic Nucleoside Analogues: A prominent application of these compounds is in the synthesis of acyclic nucleoside analogues, which are an important class of antiviral agents. nih.gov For instance, derivatives of this compound are key intermediates in the synthesis of analogues of Acyclovir (B1169), a widely used antiviral drug. clockss.orgnih.govasianpubs.orgmdpi.comcarnegiescience.edu The synthesis often involves the alkylation of a purine base with a side chain-bearing fragment, where the acetic acid ester moiety can be further elaborated.

Peptide Nucleic Acid (PNA) Monomers: this compound derivatives are crucial for the synthesis of PNA monomers. oup.comoup.comthieme-connect.de PNAs are synthetic analogues of DNA and RNA with a peptide-like backbone. The synthesis of a 2,6-diaminopurine PNA monomer starts with the N9-alkylation of 2,6-diaminopurine with ethyl bromoacetate. oup.com The resulting ethyl 2-(2,6-diaminopurin-9-yl)acetate is then further functionalized and incorporated into the PNA backbone. oup.com

Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors due to its resemblance to the adenosine (B11128) moiety of ATP. This compound derivatives have been utilized in the synthesis of potent kinase inhibitors. For example, they serve as starting materials for the preparation of analogues of olomoucine (B1683950) and roscovitine, which are known cyclin-dependent kinase (CDK) inhibitors. evitachem.comnih.govresearchgate.net The synthesis of theophylline-based ATAD2 inhibitors also employs ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetate as a key intermediate. nih.gov

Other Complex Heterocycles: The versatility of functional group transformations on both the ester and purine moieties allows for the construction of diverse and complex heterocyclic systems. These molecules are often screened for a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Purin 9 Ylacetate Derivatives

Reactivity of the Purine (B94841) Nucleus in Purine-9-ylacetates

The purine ring is an aromatic heterocyclic system composed of fused pyrimidine (B1678525) and imidazole (B134444) rings. scispace.com This structure is electron-deficient, which primarily predisposes it to nucleophilic substitution reactions. However, electrophilic attack can also occur under specific conditions. The reactivity is significantly influenced by the substitution pattern on the purine core and the tautomeric form present.

Electrophilic and Nucleophilic Substitution Reactions

The purine nucleus is generally susceptible to nucleophilic attack, with the reactivity of the carbon positions typically following the order 6 > 8 > 2 in anionic purines and 8 > 6 > 2 in neutral purines. shivajicollege.ac.in The presence of halogen substituents, particularly at the C2, C6, and C8 positions, renders the ring highly activated towards nucleophilic aromatic substitution (SNAr).

For instance, the synthesis of ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a prime example of utilizing the purine core for derivatization. oup.com These dichloro derivatives serve as versatile intermediates for further functionalization. The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted purine derivatives. shivajicollege.ac.in

Studies have shown that even C-nucleophiles can displace leaving groups on the purine ring. For example, triazolo-purine derivatives have been shown to react with carbon nucleophiles like malononitrile (B47326) and ethyl nitroacetate (B1208598) in the presence of a base to form novel C-substituted nucleosides. nih.gov

Modern cross-coupling methodologies have further expanded the scope of purine functionalization. Photoredox/nickel dual catalysis enables the sp²–sp³ cross-electrophile coupling of C6-chloropurines with a wide array of primary and secondary alkyl bromides, allowing for direct and regiospecific installation of alkyl groups. nih.gov This method is notable for its functional group tolerance, even allowing for the coupling of unprotected nucleosides. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Purine Derivatives

| Purine Derivative | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 6-Chloro-2-fluoropurine | Hydroxylamine, 5°C | 2-Fluoro-N-hydroxyadenine | shivajicollege.ac.in |

| C6-(1,2,4-triazol-1-yl) purine nucleoside | Ethyl nitroacetate, K₂CO₃, DMF, 100°C | C6-(nitro(ethoxycarbonyl)methyl) purine nucleoside | nih.gov |

| 6-Chloropurine (B14466) nucleoside | Alkyl bromides, Photoredox/Ni catalyst | C6-Alkylpurine nucleosides | nih.gov |

Tautomerism and its Influence on Reactivity

Purine exists in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the imidazole ring (N7 and N9). southampton.ac.ukmdpi.com For purine itself and many of its derivatives, the N9–H tautomer is the most stable form, followed by the N7–H tautomer. scispace.comresearchgate.net The presence of substituents on the purine ring can significantly influence the relative stability and population of these tautomers. mdpi.comresearchgate.net

This tautomeric equilibrium is a critical factor in determining the regioselectivity of reactions, particularly N-alkylation. The alkylation of purines often yields a mixture of N9 and N7 isomers. oup.comacs.org The ratio of these products is dependent on the specific purine derivative, the alkylating agent, the solvent, and the base used. For example, the alkylation of 2,6-diaminopurine (B158960) with ethyl bromoacetate (B1195939) in a polar aprotic solvent like DMF favors the formation of the N9-substituted product, ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate. nih.gov The solvent stabilizes the transition state leading to the N9 isomer. nih.gov

Low-temperature NMR spectroscopy has been a powerful tool for directly observing and quantifying the populations of different tautomers in solution. mdpi.com Understanding the tautomeric preferences is essential for predicting hydrogen-bonding patterns and the interaction of these molecules with biological targets. mdpi.com

Table 2: Predominant Tautomers of Purine Derivatives

| Compound | Predominant Tautomer(s) | Method of Observation | Reference |

|---|---|---|---|

| Purine | 9H and 7H in polar solvents | Not specified | southampton.ac.uk |

| 6-Methoxypurine | N7-H and N9-H equilibrium | Low-temperature NMR | mdpi.com |

| N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine | N7-H and N9-H equilibrium | Low-temperature NMR | mdpi.com |

Reactivity of the Ester Moiety

The ethyl acetate (B1210297) group at the N9 position provides another site for chemical modification, involving both the methylene (B1212753) group and the ester function itself.

Transformations of the Methylene Group Adjacent to the Purine Nitrogen

The methylene group (–CH₂–) in ethyl 2-purin-9-ylacetate is an "active methylene" group. nih.gov Its position between two electron-withdrawing groups—the purine ring and the ester carbonyl group—renders its protons acidic and susceptible to deprotonation by a base. researchgate.net The resulting carbanion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in a reaction known as alkylation. nih.govresearchgate.net

This reactivity is analogous to that of other active methylene compounds like ethyl acetoacetate (B1235776) and alkyl arylacetates. scispace.comnih.gov The reaction proceeds by treating the purine-9-ylacetate with a suitable base (e.g., sodium ethoxide, potassium carbonate) to generate the enolate/carbanion, which then undergoes nucleophilic substitution with an alkylating agent. scispace.comresearchgate.net This allows for the introduction of a wide variety of substituents at the α-carbon, leading to compounds of the type ethyl 2-alkyl-2-purin-9-ylacetate.

Selective mono-alkylation of such systems can be achieved with high efficiency using dialkyl carbonates in the presence of a weak base like K₂CO₃ at elevated temperatures. scispace.comresearchgate.net This method provides a safer and more selective alternative to traditional alkylating agents like alkyl halides. scispace.com

Ester Hydrolysis and Transesterification Reactions

The ethyl ester of purine-9-ylacetates can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-purin-9-ylacetic acid. youtube.com Basic hydrolysis, often carried out with aqueous sodium hydroxide (B78521) or lithium hydroxide, is common. The resulting carboxylate salt is then neutralized with acid to precipitate the free carboxylic acid. youtube.com This transformation is a key step in the synthesis of peptide nucleic acid (PNA) monomers, where the carboxylic acid is subsequently coupled to an aminoethylglycine backbone.

Transesterification, the conversion of one ester to another, is also a feasible reaction for this class of compounds. While specific examples for this compound are not extensively detailed, the reaction is well-established for similar substrates. Enzymatic transesterification has been demonstrated for other purine nucleosides, for example using an alkaline protease to catalyze the reaction between guanosine (B1672433) and divinyl adipate. Chemical methods, typically involving treatment with an alcohol in the presence of an acid or base catalyst, can also be employed to exchange the ethyl group for other alkyl or aryl groups.

Mechanistic Pathways in Derivatization and Transformation Processes

The derivatization of this compound derivatives proceeds through well-understood mechanistic pathways.

N-Alkylation: The regioselectivity of N-alkylation (N9 vs. N7) is mechanistically governed by the aforementioned tautomeric equilibrium and the reaction conditions. mdpi.comacs.org The reaction follows an SN2 pathway where the nucleophilic nitrogen of the purine ring attacks the electrophilic carbon of the alkylating agent. The stability of the transition state, influenced by solvent and steric effects, determines the major product. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The substitution of halogens on the purine ring proceeds via the SNAr mechanism. This pathway involves a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, restoring the aromaticity of the purine ring.

In some cases, particularly with strong bases, ring-opening and subsequent recyclization pathways can occur, leading to rearranged products. shivajicollege.ac.in

Methylene Group Alkylation: The alkylation of the active methylene group occurs via the formation of a carbanion/enolate intermediate. researchgate.net

Deprotonation: A base removes an acidic α-proton from the methylene group, creating a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks an electrophile (e.g., an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond. researchgate.net

Ester Hydrolysis: Base-catalyzed ester hydrolysis (saponification) is a common transformation. The mechanism involves the nucleophilic acyl substitution pathway:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt.

Protonation: Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. nih.gov

Elucidation of Regioselective Functionalization Mechanisms

The purine core possesses multiple reactive sites, making regioselective functionalization a significant chemical challenge. The substitution pattern on the purine ring is dictated by the electronic properties of the ring system and the reaction conditions employed. Nucleophilic aromatic substitution (SNAr) is a common strategy for the functionalization of purine rings, particularly when they are substituted with good leaving groups like halogens.

Research into the functionalization of chloro-substituted purines has provided insights into the regioselectivity of these reactions. For instance, in the reaction of 6-chloropurine derivatives, the C6 position is the primary site for nucleophilic attack. This is due to the electron-withdrawing nature of the pyrimidine ring nitrogens, which activates the C6 position towards substitution. The presence of the ethyl acetate group at the N9 position can further modulate the electronic environment of the purine ring, but the inherent reactivity of the C6 position generally dominates in SNAr reactions.

In the case of dichlorinated purines, such as 4,6-dichloropyrimidine (B16783) moieties, selective substitution can be achieved by carefully controlling the reaction conditions and the nature of the nucleophile. arkat-usa.org The substitution of a fluoride (B91410) leaving group at the C4 position of a pyridine (B92270) ring has been shown to occur with high regioselectivity over a chloride at the C2 position, highlighting the influence of the leaving group's nature on the reaction's outcome. arkat-usa.org This principle of selective substitution is applicable to the purine system, where different leaving groups at various positions would direct the regiochemical outcome of the functionalization.

A modular approach using the sodium salt of ethyl 2-(diethoxyphosphoryl)acetate as a nucleophile has been employed to functionalize chloro-substituted purines. This method relies on the generation of a phosphonate (B1237965) anion that subsequently partakes in an SNAr reaction. arkat-usa.org For example, the reaction with 9-benzyl-6-chloro-9H-purine proceeds to yield the corresponding C6-substituted product, demonstrating the predictable regioselectivity of this transformation. arkat-usa.org

The following table summarizes the regioselective functionalization of various chloro-substituted heterocycles, providing a basis for understanding the potential reactivity of analogous this compound derivatives.

| Reactant | Nucleophile/Reagent | Product | Yield (%) | Ref |

| 9-benzyl-6-chloro-9H-purine | Ethyl 2-(diethoxyphosphoryl)acetate / NaHMDS | Ethyl (2-diethoxyphosphonyl)-2-(9-benzylpyrimidin-6-yl)acetate | Moderate | arkat-usa.org |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Ethyl 2-(diethoxyphosphoryl)acetate / NaHMDS | Ethyl [2-diethoxyphosphonyl-2-(4,6-dichloropyrimidin-4-yl]acetate | 74 | arkat-usa.org |

| 4-fluoro-2-chloropyridine | Not specified | C-4 substituted product | 80 | arkat-usa.org |

Investigation of Catalyst-Mediated Reaction Mechanisms

Catalyst-mediated reactions offer powerful tools for the functionalization of purine scaffolds, often proceeding with high efficiency and selectivity under mild conditions. These reactions can enable C-H bond functionalization, a highly sought-after transformation that avoids the need for pre-functionalized substrates.

Visible-light-mediated C-H arylation represents a modern approach to functionalizing purine derivatives. For instance, the ortho C-H arylation of 6-arylpurine nucleosides has been achieved using diazonium salts in the presence of a photocatalyst. acs.org This reaction proceeds via a radical mechanism, where the photocatalyst, upon irradiation with visible light, initiates the formation of an aryl radical from the diazonium salt. This radical then engages with the purine substrate to form the C-C bond. The regioselectivity of this arylation is directed to the ortho position of the 6-aryl substituent. A derivative of the target compound, Ethyl 2-(6-([1,1′-Biphenyl]-2-yl)-9H-purin-9-yl)acetate, has been synthesized using this methodology. acs.org

Copper-catalyzed reactions are also prominent in the functionalization of heterocyclic compounds. While direct mechanistic studies on this compound might be limited, the general mechanisms of copper catalysis provide a framework for understanding these transformations. Copper catalysts can facilitate a variety of reactions, including C-H activation and cross-coupling reactions. In some instances, the reaction is believed to proceed through the formation of a copper-coordinated intermediate, which then undergoes oxidative addition, migratory insertion, and reductive elimination to afford the final product. The catalyst can also play a role in radical-based pathways. For example, in the presence of a copper catalyst and an initiator like tert-butyl hydroperoxide, a [Cu(III)-O·] species can be generated, which is capable of abstracting a hydrogen atom to initiate a radical chain reaction. nih.gov

The direct C-H cyanation of purines has been accomplished using a copper catalyst, demonstrating the utility of this approach for installing functional groups directly onto the purine core. mdpi.com The reaction of various 9-substituted purines with a cyanating agent in the presence of a copper catalyst and an oxidant leads to the formation of C8-cyanated purines with high regioselectivity. mdpi.com This suggests a mechanism where the copper catalyst selectively activates the C8-H bond of the purine ring.

The table below presents examples of catalyst-mediated functionalization of purine derivatives, highlighting the reaction conditions and outcomes.

| Reactant | Reagents | Catalyst | Product | Yield (%) | Ref |

| 6-Arylpurine nucleoside derivative | Diazonium Salt | Photocatalyst | Ethyl 2-(6-([1,1′-Biphenyl]-2-yl)-9H-purin-9-yl)acetate | 68 | acs.org |

| 9-Propyl-9H-purine | TMSCN, K₂S₂O₈ | Cu(OAc)₂ | 6-Chloro-9-propyl-9H-purine-8-carbonitrile | 88 | mdpi.com |

| 9-Benzyl-9H-purine | TMSCN, K₂S₂O₈ | Cu(OAc)₂ | 9-Benzyl-9H-purine-8-carbonitrile | 54 | mdpi.com |

Biological Evaluation and Mechanistic Insights of Ethyl 2 Purin 9 Ylacetate Analogues

Spectrum of Biological Activities of Purine-9-ylacetate Derivatives

The strategic modification of the purine (B94841) core has led to the discovery of numerous derivatives with significant therapeutic promise. researchgate.netavcr.cz These modifications can dramatically influence the biological activity and pharmacokinetic properties of the parent compound. ontosight.ai The diverse activities of these analogues underscore the versatility of the purine scaffold in medicinal chemistry. researchgate.netscielo.org.mx

Antiviral Properties

Purine analogues have long been a cornerstone of antiviral therapy. nih.gov Derivatives of ethyl 2-purin-9-ylacetate and related compounds have shown efficacy against a range of DNA viruses. ontosight.ainih.gov For instance, phosphonylmethoxyalkyl derivatives of purines have demonstrated potent inhibitory effects on herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), and adenovirus. nih.gov Specifically, (S)-HPMPA and its cyclic phosphonate (B1237965) (S)-cHPMPA were identified as highly effective inhibitors of VZV, adenovirus, and vaccinia virus. nih.gov

Furthermore, certain purine derivatives have shown marked and selective activity against the human immunodeficiency virus (HIV). nih.gov The development of compounds like Famciclovir, a purine derivative, highlights the success of this class of molecules in treating viral infections. google.com Research continues to explore novel purine conjugates, some of which have exhibited moderate activity against influenza A and B viruses and significant activity against acyclovir-resistant strains of herpes simplex virus type 1. researchgate.net

Anticancer Activity

The role of purine derivatives in cancer treatment is well-established, with compounds like 6-mercaptopurine (B1684380) being used in leukemia treatment for decades. mdpi.commicrobenotes.com Analogues of this compound have been investigated for their potential as anticancer agents. ontosight.aiontosight.ai The structural versatility of the purine scaffold allows for interactions with various biological targets involved in cancer cell proliferation and survival. mdpi.com

Recent studies have focused on novel pyrazolo[3,4-d]pyrimidine derivatives, which share a fused heterocyclic ring system with purines. rsc.org Several of these compounds exhibited significant anticancer activity against a panel of human cancer cell lines, including those for leukemia, melanoma, renal cancer, and breast cancer. rsc.org For example, a compound designated as XVI showed remarkable activity across multiple cancer cell lines, with GI₅₀ values ranging from 1.17 to 18.40 μM. rsc.org The mechanism of action for some purine derivatives involves the inhibition of key enzymes like cyclin-dependent kinases (CDKs). mdpi.com

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Cancer Cell Line | Inhibition Percentage |

| XIIb (4-Br analog) | Non-Small Cell Lung Cancer (NCI-H522) | 180.32% |

| Melanoma (MALME-3M) | 154.39% | |

| Renal Cancer (ACHN) | 188.11% | |

| Renal Cancer (CAKI-1) | 157.01% | |

| Renal Cancer (UO-31) | 176.96% | |

| XIIc (4-Cl analog) | Non-Small Cell Lung Cancer (NCI-H522) | 183.09% |

| Melanoma (MALME-3M) | 156.24% | |

| Renal Cancer (ACHN) | 180.68% | |

| Renal Cancer (CAKI-1) | 139.72% | |

| Renal Cancer (UO-31) | 160.46% | |

| XVI | Leukemia (MOLT-4) | 96.27% |

| Colon Cancer (KM12) | 95.45% | |

| Melanoma (M14) | 95.18% | |

| Breast Cancer (HS 578T) | 96.08% | |

| Breast Cancer (BT-549) | 185.88% | |

| Data sourced from a study on novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. rsc.org |

Antimicrobial Properties

Purine derivatives also exhibit a broad range of antimicrobial activities, targeting both bacteria and fungi. ontosight.airesearchgate.netontosight.ai The purine analogue nebularine (B15395) is known for its antibacterial properties. microbenotes.com A series of 8,9-disubstituted adenines and 6,9-disubstituted purine analogs have been synthesized and evaluated for their antimicrobial effects. researchgate.netnih.gov

One study found that 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine exhibited excellent activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 3.12 μg/mL, which was superior to the standard antifungal drug oxiconazole. nih.gov Another compound, carrying a 4-chlorobenzylamino group at the 6-position, showed antibacterial activity comparable to ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, purine derivatives incorporating a tetrazole ring have been shown to cause DNA damage in bacteria, leading to potent antibacterial activity. researchgate.net

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory and antioxidant properties of purine derivatives have also been a subject of investigation. nih.gov Certain 9-cinnamyl-9H-purine derivatives have been developed and shown to possess significant anti-inflammatory effects. nih.govnih.gov One such compound, 5e, was found to be a potent inhibitor of nitric oxide production in LPS-induced macrophages, with an IC₅₀ value of 6.4 μM, which is more potent than resveratrol. nih.govnih.gov This compound also reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.govnih.gov

In a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, several compounds demonstrated significant anti-inflammatory activity in animal models. While these compounds did not show significant antioxidant properties in the FRAP assay, their anti-inflammatory effect is thought to be linked to their ability to lower TNF-α levels.

Applications as Herbicide Safeners

An interesting and practical application of purine derivatives is in agriculture as herbicide safeners. nih.govresearchgate.net Herbicides can sometimes cause damage to the crops they are meant to protect. nih.govnih.gov Safeners are compounds that are co-applied with herbicides to selectively protect crops from this damage without affecting the herbicide's efficacy against weeds. nih.govnih.govresearchgate.net

Several purine derivatives have been developed and evaluated for their safener activity. nih.govresearchgate.net In one study, compounds III-3 and III-7 showed superior safener activity compared to the commercial safener mefenpyr-diethyl (B161882) in protecting wheat from the phytotoxic effects of the herbicide mesosulfuron-methyl. nih.gov

Molecular Targets and Mechanistic Pathways

The diverse biological activities of purine-9-ylacetate derivatives stem from their ability to interact with a variety of molecular targets and modulate different mechanistic pathways. ontosight.ai As analogues of naturally occurring purines, they can act as antimetabolites, interfering with the synthesis of nucleic acids and proteins. mdpi.commicrobenotes.com

In their antiviral capacity, many purine analogues act as inhibitors of viral replication. ontosight.ai For instance, phosphonylmethoxyalkyl derivatives of purines are known to target viral DNA polymerases. nih.gov In the context of anticancer activity, purine derivatives can inhibit key enzymes involved in cell growth and division, such as cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3). mdpi.comrsc.org Molecular docking studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives can effectively bind to the active site of FLT3. rsc.org

The antimicrobial action of some purine derivatives involves the induction of DNA damage. researchgate.net The anti-inflammatory effects of 9-cinnamyl-9H-purine derivatives have been attributed to the disruption of the TLR4-MyD88 protein interaction, which leads to the suppression of the NF-κB signaling pathway. nih.govnih.gov

As herbicide safeners, certain purine derivatives have been shown to competitively bind to the active site of acetolactate synthase (ALS), the target enzyme for herbicides like mesosulfuron-methyl. nih.gov This competitive binding protects the crop's enzyme from inhibition by the herbicide. nih.gov Other mechanisms of safener action include the induction of endogenous glutathione (B108866) and the upregulation of glutathione-S-transferase (GST) in the crop, which enhances the detoxification of the herbicide. researchgate.net

Enzyme Inhibition Studies (e.g., Ribonucleotide Reductase, DNA Polymerases, Phosphatases)

Purine analogues are well-documented inhibitors of enzymes crucial for DNA and RNA synthesis. scispace.com Their mechanism often involves intracellular phosphorylation to form active nucleotide analogues. brainkart.com These activated forms can then inhibit key enzymes. scispace.comresearchgate.net

Ribonucleotide Reductase (RNR): This enzyme is essential for producing deoxynucleotides for DNA synthesis. Some purine analogues, once converted to their di- or triphosphate forms, are potent inhibitors of RNR, thereby depleting the cell of building blocks for DNA replication. nih.gov

DNA Polymerases: By mimicking natural deoxynucleoside triphosphates, purine analogues can be incorporated into the growing DNA chain. nih.gov This incorporation can terminate chain elongation or, if the analogue is part of the chain, interfere with the function of DNA and RNA polymerases, ultimately inhibiting nucleic acid synthesis. scispace.comnih.gov

Phosphatases: While direct inhibition of phosphatases by this compound itself is not extensively detailed in the provided results, the broader class of purine derivatives has been studied for effects on various kinases and phosphatases that regulate cell signaling pathways. scispace.com For instance, some purine derivatives have shown inhibitory activity against enzymes like cyclin-dependent kinases (CDKs). nih.govmdpi.com

A summary of enzymes inhibited by the broader class of purine analogues is presented below.

| Enzyme | Mechanism of Inhibition | Consequence |

| Ribonucleotide Reductase | Competitive inhibition by di- and triphosphate forms of the analogue. nih.gov | Depletion of deoxynucleotide pools, halting DNA synthesis. nih.gov |

| DNA/RNA Polymerases | Incorporation into nucleic acid chains, leading to chain termination or dysfunctional nucleic acids. scispace.combrainkart.com | Inhibition of DNA replication and transcription. taylorandfrancis.com |

| Adenosine (B11128) Deaminase (ADA) | Inhibition leads to an accumulation of deoxyadenosine (B7792050) triphosphate. brainkart.com | Cell damage and death, particularly in lymphoid cells. brainkart.com |

| Cyclin-Dependent Kinases (CDKs) | Competitive inhibition at the ATP-binding site. nih.govmdpi.com | Cell cycle arrest and potential induction of apoptosis. nih.gov |

Receptor Antagonism and Agonism (e.g., Adenosine Receptors)

The structural similarity of purine analogues to adenosine makes them candidates for interacting with adenosine receptors (A1, A2A, A2B, A3). nih.govnih.gov Synthetic modification of the purine scaffold can produce compounds that act as either agonists or antagonists with varying selectivity for receptor subtypes. nih.gov

Studies on 9-ethyladenine (B1664709) derivatives have shown that substitutions at the C2 and C8 positions of the purine ring can result in potent and selective antagonists for different adenosine receptor subtypes. nih.govnih.gov For example, 8-Bromo-9-ethyladenine displayed high affinity for A2A and A2B receptors. nih.gov The introduction of a phenethoxy group at the C2 position yielded a derivative with high selectivity for A2A over A2B receptors. nih.gov These findings highlight the potential to fine-tune the pharmacological profile of purine analogues to target specific adenosine receptor-mediated pathways. nih.gov

| Compound/Derivative Class | Receptor Target(s) | Observed Effect | Reference |

| 9-Ethylpurine Derivatives | A1, A2A, A2B, A3 | Antagonism | nih.gov |

| 8-Bromo-9-ethyladenine | A2A, A2B | High-affinity antagonism | nih.gov |

| 2-Phenethoxy-9-ethyladenine | A2A | High selectivity over A2B | nih.gov |

| 8-Alkynyl-9-ethyladenine | A3 | Good affinity antagonism | nih.gov |

Modulation of Protein-Protein Interactions (e.g., STAT3 Activation)

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein involved in cell growth and survival, and its aberrant activation is linked to various cancers. acs.orggoogle.com Certain purine-scaffold small molecules have been identified as inhibitors of STAT3 activation. acs.orgnih.gov

These inhibitors are thought to act by binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation. acs.orgnih.gov By blocking this interaction, the purine analogues prevent STAT3 from being phosphorylated and forming active dimers. acs.org This disruption of the STAT3 signaling pathway can lead to a loss of viability in cancer cells that depend on constitutively active STAT3. acs.orgnih.gov For instance, select purine compounds were shown to inhibit STAT3 DNA-binding activity with IC₅₀ values in the micromolar range. nih.gov

Interactions with Nucleic Acids (DNA, RNA)

A primary mechanism for many purine analogues is their direct interaction with nucleic acids. taylorandfrancis.combrainkart.com Following cellular uptake and metabolic activation to their nucleotide forms, these compounds can be incorporated into DNA and RNA. brainkart.com This incorporation disrupts the normal structure and function of the nucleic acids, interfering with replication and transcription. taylorandfrancis.comscispace.com The cell may recognize the altered DNA, leading to a halt in the cell cycle or the initiation of apoptosis. scispace.com Some purine analogues may also inhibit DNA repair mechanisms, potentially enhancing the efficacy of other DNA-damaging agents. scispace.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of purine analogues. These studies involve systematically modifying the chemical structure and evaluating the impact on efficacy and selectivity. nih.govmdpi.comaacrjournals.org

Impact of Purine Ring Substitutions on Biological Activity

Modifications at the C2, C6, and C8 positions of the purine ring significantly influence the biological profile of these compounds. nih.govaacrjournals.orgrsc.org

C2 Position: Substitutions at the C2 position can affect kinase selectivity and potency. For example, in a series of 2,6,9-trisubstituted purines designed as CDK inhibitors, altering the heteroaryl substituent at the C2 position led to variations in inhibitory activity. mdpi.com

C6 Position: The C6 position is a common site for modification. Introducing different amine or alkoxy groups can drastically change the compound's interaction with its biological target. mdpi.comrsc.org For instance, SAR studies on CDK inhibitors showed that incorporating bipyridyl methaneamines at the C6 position was a key area of investigation. mdpi.com In some series, a benzyloxy group at C6 was found to be crucial for antiproliferative activity. rsc.org

C8 Position: Substitutions at the C8 position have been shown to be important for adenosine receptor antagonism. For example, introducing a bromo or an alkynyl group at C8 of 9-ethyladenine resulted in compounds with high affinity for A2A/A2B and A3 receptors, respectively. nih.gov

| Position | Type of Substitution | Impact on Biological Activity | Reference |

| C2 | Heteroaryl groups, Amines | Modulates CDK inhibitory activity and selectivity. mdpi.comaacrjournals.org | mdpi.comaacrjournals.org |

| C6 | Benzylamines, Anilines, Alkoxy groups | Influences CDK inhibition and general antiproliferative activity. mdpi.comrsc.orgrsc.org | mdpi.comrsc.orgrsc.org |

| C8 | Halogens (e.g., Bromo), Alkynyl groups | Key for determining affinity and selectivity for adenosine receptor subtypes. nih.gov | nih.gov |

Influence of the Ethyl Acetate (B1210297) Moiety and its Modifications on Biological Outcomes

The substituent at the N9 position of the purine ring, such as the ethyl acetate group, plays a critical role in determining the compound's properties and biological activity. aacrjournals.orgmdpi.com

Conformational Factors in Biological Interactions

The three-dimensional structure, or conformation, of this compound and its analogues is a critical determinant of their biological activity. The specific spatial arrangement of the purine core and its substituents dictates how the molecule can interact with the binding site of a target protein, such as an enzyme or receptor. The flexibility and preferred orientation of these molecules are governed by several key factors, including rotational freedom around single bonds, the nature of substituents, and intramolecular interactions.

A pivotal conformational aspect for many purine nucleoside analogues is the orientation around the glycosidic bond, which results in two primary conformations: syn and anti. uva.nl Research on 3-deazapurine nucleosides has shown that these molecules predominantly favor the syn conformation. pnas.org This conformational preference is believed to be the reason for their lack of effective interaction with certain purine-nucleoside-utilizing enzymes, suggesting that an anti conformation is a requirement for binding and subsequent biological activity at these specific targets. pnas.org

The position of substituents on the purine ring significantly influences the molecule's conformational flexibility. For instance, studies on acyclic purine nucleoside analogues have demonstrated that the substitution pattern, such as at the N-7 versus the N-9 position, can have a profound impact. researchgate.net In some cases, a substituent can lead to a more rigid conformation, potentially locked by intramolecular hydrogen bonds, which can enhance binding affinity. researchgate.net The use of computational and Nuclear Magnetic Resonance (NMR) studies helps to elucidate the conformational space of these analogues. researchgate.nettandfonline.com

Furthermore, the steric and electronic properties of substituents play a crucial role. The introduction of bulky groups can cause steric hindrance, preventing the molecule from adopting a conformation suitable for binding. nih.govkuleuven.be For example, adding an alpha-methyl group to a 9-benzylpurine designed to bind to the benzodiazepine (B76468) receptor resulted in a loss of affinity. nih.gov This was attributed to repulsive steric interactions between substituents, which forced the molecule into a conformation not optimal for receptor interaction. nih.gov

Computational methods such as molecular docking are invaluable tools for predicting how these conformational factors translate into biological interactions. nih.gov These studies can calculate the binding energy of different conformations within a receptor's active site, revealing which orientations are most favorable. nih.govrsc.org For instance, docking studies on purine derivatives have been used to identify energetically favorable conformations for binding to targets like the enzyme katanin, with the lowest binding energy conformation suggesting the highest affinity. nih.gov These computational approaches, combined with experimental data, provide a detailed picture of the structure-activity relationship, guiding the design of more potent and selective analogues. nih.govnih.gov

The following table summarizes research findings on how specific conformational features of various purine analogues affect their biological interactions.

Computational and Theoretical Studies on Ethyl 2 Purin 9 Ylacetate and Its Analogues

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a particularly powerful method for predicting the preferred orientation of a ligand when it binds to a target receptor or enzyme. This approach is crucial for understanding the interactions that drive biological activity and for the rational design of new drugs.

In the context of purine (B94841) analogues, docking studies are widely employed to investigate their binding to various biological targets. For instance, computational docking has been used to suggest that certain purine derivatives can effectively bind to key therapeutic targets like Aurora B kinase, an enzyme implicated in cancer. Similarly, studies on acyclovir (B1169) analogues, a class of purine derivatives, have used molecular docking to investigate their binding affinity to purine nucleoside phosphorylase (PNP), a target in T-cell lymphoma. mazums.ac.ir The process typically involves preparing the 3D structure of the target protein, often obtained from crystallographic data, and then computationally placing the ligand into the active site to calculate a binding score. nih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which helps in screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov The docking score, often expressed in units of energy (e.g., kcal/mol), provides a quantitative estimate of binding strength. For example, a molecular modeling study on triazole derivatives as xanthine (B1682287) oxidase inhibitors reported docking scores for lead compounds, indicating a substantial affinity for the enzyme. researchgate.net

These predictions guide the optimization of lead compounds. By analyzing the predicted binding mode, chemists can identify key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the target protein. mazums.ac.irresearchgate.net This information allows for the rational design of new analogues with modified functional groups to enhance these interactions and improve binding affinity and selectivity. mazums.ac.ir For example, quantum mechanics and molecular docking studies on acyclovir derivatives suggested that modifying side chains with bulky polar groups could lead to better binding affinities with PNP compared to halogen substitutions. mazums.ac.ir

| Compound Complex | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| N°8-3NVY | -7.22 | Two hydrogen bonds (SER 69, ASN 71), three alkyl bonds (ALA 70, LEU 74, ALA 75), one Pi-Pi T-shaped bond (PHE 68) |

| N°22-3NVY | -8.36 | Three hydrogen bonds (HIS 99, ARG 29, ILE 91), one halogen bond (LEU 128) |

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. For flexible molecules like Ethyl 2-purin-9-ylacetate, which has rotatable bonds, understanding the accessible conformations is crucial. researchgate.net

Theoretical molecular modeling and density functional theory (DFT) calculations have been used to study the conformational properties of purine analogues. For instance, investigations into 3-methylxanthine (B41622) revealed its ability to form stable, higher-ordered structures through specific hydrogen bonding patterns, similar to guanine (B1146940). u-szeged.hu Quantum chemical calculations can provide valuable insights into the structure and dynamics of molecules by sampling their conformational landscape. researchgate.net These studies help in understanding how the molecule might present itself to a biological target and how its structure influences its stability and reactivity.

Ligand-Target Binding Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical is a function of its molecular structure. d-nb.info By establishing a mathematical relationship between the structural or physicochemical properties (descriptors) of a series of compounds and their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized molecules. researchgate.netd-nb.info This approach significantly accelerates the drug discovery process by helping to prioritize the most promising candidates. researchgate.net

A key aspect of QSAR is the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these predictive models. researchgate.net

In a study on triazole inhibitors of xanthine oxidase, CoMFA and CoMSIA models were developed to identify the structural features crucial for inhibitory activity. researchgate.net By visualizing the contour maps generated by these models, researchers can see which regions of the molecule are sensitive to steric, electrostatic, or other property changes, thus guiding the modification of substituents to enhance biological activity. researchgate.net

QSAR models are built by correlating molecular descriptors with observed biological activities. These descriptors can be 2D or 3D and represent various aspects of the molecule, such as its topology, geometry, or electronic properties. d-nb.info

A study on the anti-HIV activity of purine nucleoside analogues successfully used a variety of molecular descriptors to develop classification models. d-nb.info Using techniques like Decision Tree (DT), Random Forest (RF), and Support Vector Machine (SVM), the models could classify analogues as active or inactive with high accuracy. d-nb.info Moving Average Analysis (MAA) based models showed even higher predictive power, demonstrating the potential of QSAR to develop lead molecules for potent and safe therapeutic agents. d-nb.info

| Modeling Technique | Prediction Accuracy |

|---|---|

| Decision Tree (DT) | 89% |

| Random Forest (RF) | 83% |

| Support Vector Machine (SVM) | 78% |

| Moving Average Analysis (MAA) | Up to 98% (non-error rate) |

Development of Predictive Pharmacophore Models

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. mazums.ac.iru-szeged.hu These methods can be used to calculate various properties, including optimized molecular geometries, reaction energies, and electronic properties like HOMO-LUMO gaps.

For purine analogues, quantum chemical calculations are used in several ways. They can help resolve discrepancies between computational predictions and experimental results by, for example, accounting for solvent effects. They are also used to predict favorable intermediates and transition states in synthetic pathways, thereby helping to optimize reaction conditions. Furthermore, DFT calculations can quantify the electronic effects of different substituents on the purine core. For instance, the electron-donating nature of a methoxy (B1213986) group can enhance the resonance stabilization of the core, an effect that can be quantified via DFT calculations of HOMO-LUMO gaps. In the rational design of acyclovir analogues, DFT was employed alongside molecular docking to investigate the molecular actions of the newly designed derivatives, confirming their stability. mazums.ac.ir

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic landscape of purine systems. umn.edumdpi.com These studies typically involve the calculation of molecular orbitals, charge distributions, and molecular electrostatic potential (MEP) maps to predict sites susceptible to electrophilic or nucleophilic attack. orientjchem.org

For analogues of this compound, such as 9-substituted purines, the N9 substituent is known to significantly influence the electronic properties of the purine core. scispace.com The ethyl acetate (B1210297) group in this compound, being an electron-withdrawing group, is expected to modulate the electron density across the purine ring system.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the reactivity of molecules towards charged species. orientjchem.org For purine analogues, MEP surfaces typically show negative potential regions (prone to electrophilic attack) around the nitrogen atoms, particularly N1, N3, and N7, while regions of positive potential are often associated with the hydrogen atoms. The precise distribution and intensity of these potentials are influenced by the nature and position of substituents.